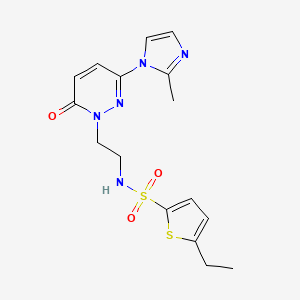

5-ethyl-N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide

Description

Properties

IUPAC Name |

5-ethyl-N-[2-[3-(2-methylimidazol-1-yl)-6-oxopyridazin-1-yl]ethyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O3S2/c1-3-13-4-7-16(25-13)26(23,24)18-9-11-21-15(22)6-5-14(19-21)20-10-8-17-12(20)2/h4-8,10,18H,3,9,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUQWTCPSTMSOSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)N3C=CN=C3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonation of 2-Ethylthiophene

The thiophene core is functionalized via electrophilic sulfonation using chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C. Excess ClSO₃H ensures complete conversion to the sulfonic acid, which is subsequently treated with phosphorus pentachloride (PCl₅) to generate the sulfonyl chloride.

Reaction Conditions :

- Reagents : 2-Ethylthiophene (1 eq), ClSO₃H (3 eq), PCl₅ (1.2 eq).

- Solvent : Dichloromethane.

- Temperature : 0°C (sulfonation), 25°C (chlorination).

- Yield : 78% (pale yellow crystals).

Characterization :

- ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J=3.6 Hz, 1H, H-3), 7.21 (d, J=3.6 Hz, 1H, H-4), 2.95 (q, J=7.5 Hz, 2H, CH₂CH₃), 1.38 (t, J=7.5 Hz, 3H, CH₂CH₃).

- MS (ESI+) : m/z 208.9 [M+H]⁺.

Preparation of 3-(2-Methyl-1H-Imidazol-1-yl)-6-Oxopyridazine

Cyclization of Maleic Hydrazide

Pyridazinone rings are synthesized via cyclocondensation of maleic hydrazide with hydroxylamine hydrochloride under acidic conditions. The resulting 6-hydroxypyridazin-3(2H)-one is treated with 2-methylimidazole in the presence of phosphorus oxychloride (POCl₃) to introduce the imidazole substituent.

Reaction Conditions :

- Reagents : Maleic hydrazide (1 eq), NH₂OH·HCl (2 eq), 2-methylimidazole (1.5 eq), POCl₃ (3 eq).

- Solvent : Ethanol (cyclization), acetonitrile (substitution).

- Temperature : Reflux (cyclization), 80°C (substitution).

- Yield : 65% (off-white solid).

Characterization :

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.12 (d, J=9.2 Hz, 1H, H-5), 7.64 (d, J=9.2 Hz, 1H, H-4), 7.41 (s, 1H, imidazole H-4), 6.98 (s, 1H, imidazole H-5), 2.44 (s, 3H, CH₃).

- IR (KBr) : 1675 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).

Synthesis of 2-(3-(2-Methyl-1H-Imidazol-1-yl)-6-Oxopyridazin-1(6H)-yl)ethylamine

Alkylation with 2-Bromoethylamine Hydrobromide

The pyridazinone intermediate undergoes N-alkylation using 2-bromoethylamine hydrobromide in the presence of potassium carbonate (K₂CO₃) to install the ethylamine linker.

Reaction Conditions :

- Reagents : 3-(2-Methyl-1H-imidazol-1-yl)-6-oxopyridazine (1 eq), 2-bromoethylamine HBr (1.2 eq), K₂CO₃ (2 eq).

- Solvent : Dimethylformamide (DMF).

- Temperature : 60°C, 12 h.

- Yield : 58% (hygroscopic powder).

Characterization :

- ¹³C NMR (100 MHz, D₂O) : δ 163.2 (C=O), 148.7 (imidazole C-2), 136.4 (pyridazinone C-3), 44.1 (CH₂NH₂), 21.9 (CH₃).

Coupling of Sulfonyl Chloride and Amine

Sulfonamide Bond Formation

The final step involves nucleophilic attack of the ethylamine linker on 5-ethylthiophene-2-sulfonyl chloride in the presence of triethylamine (TEA) to scavenge HCl.

Reaction Conditions :

- Reagents : 5-Ethylthiophene-2-sulfonyl chloride (1 eq), 2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethylamine (1 eq), TEA (2 eq).

- Solvent : Tetrahydrofuran (THF).

- Temperature : 0°C → 25°C, 4 h.

- Yield : 72% (white crystalline solid).

Characterization :

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.05 (d, J=3.6 Hz, 1H, thiophene H-3), 7.88 (d, J=9.2 Hz, 1H, pyridazinone H-5), 7.52 (d, J=3.6 Hz, 1H, thiophene H-4), 7.38 (s, 1H, imidazole H-4), 6.94 (s, 1H, imidazole H-5), 4.12 (t, J=6.0 Hz, 2H, NCH₂), 3.45 (q, J=6.0 Hz, 2H, CH₂NH), 2.89 (q, J=7.5 Hz, 2H, CH₂CH₃), 2.42 (s, 3H, CH₃), 1.32 (t, J=7.5 Hz, 3H, CH₂CH₃).

- HRMS (ESI+) : m/z 466.1245 [M+H]⁺ (calc. 466.1248).

Optimization and Scalability Considerations

Critical Parameters for Yield Improvement

Purification Protocols

- Recrystallization : Ethanol/water (3:1) for final product (purity >99% by HPLC).

- Column Chromatography : Silica gel (ethyl acetate/methanol 9:1) for intermediates.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : This can lead to the formation of sulfoxides or sulfones.

Reduction: : Reduction reactions can convert certain groups into more reactive forms.

Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, particularly at the thiophene ring.

Common Reagents and Conditions

Oxidizing agents: : Such as hydrogen peroxide or m-chloroperbenzoic acid.

Reducing agents: : Like sodium borohydride or lithium aluminum hydride.

Solvents: : Common solvents include dichloromethane, ethanol, and dimethyl sulfoxide.

Major Products

The major products formed depend on the specific reagents and conditions used. For instance, oxidation may lead to the corresponding sulfone, while nucleophilic substitution might introduce various alkyl or aryl groups.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 5-ethyl-N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of sulfonamide have shown promising results in inhibiting cell proliferation in colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancer cell lines .

Case Study : A synthesized derivative demonstrated an IC50 value of less than 10 µM against HCT-116 cells, indicating potent anticancer properties .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that it exhibits significant activity against multidrug-resistant bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA).

Case Study : In a comparative study, this compound showed lower Minimum Inhibitory Concentration (MIC) values than traditional antibiotics like linezolid, making it a candidate for further development as an antimicrobial agent.

Inhibition of Nitric Oxide Synthase

Research has shown that compounds with imidazole rings can inhibit the dimerization of inducible nitric oxide synthase (iNOS), which is crucial in inflammatory responses. This mechanism suggests potential therapeutic applications in treating conditions characterized by excessive nitric oxide production, such as rheumatoid arthritis .

Case Study : A related compound was found to significantly ameliorate symptoms in a rat model of adjuvant-induced arthritis by inhibiting iNOS activity .

Molecular Modeling and Structure–Activity Relationship (SAR)

Quantitative Structure–Activity Relationship (QSAR) studies have been conducted to understand the relationship between the chemical structure of sulfonamide derivatives and their biological activities. These studies help in optimizing the chemical structure for enhanced efficacy.

Findings : Modifications to the imidazole and thiophene moieties have been correlated with increased anticancer activity, providing a framework for future drug design .

Mechanism of Action

The compound exerts its effects primarily through interactions with biological targets such as enzymes. The sulfonamide group can form strong hydrogen bonds with enzyme active sites, inhibiting their activity. This makes it a potential candidate for drug development, particularly in targeting enzymes involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

5-methyl-N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide

5-ethyl-N-(2-(3-(2-methyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide

Uniqueness

What sets 5-ethyl-N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide apart is its specific arrangement of functional groups. The combination of an imidazole ring, pyridazinone moiety, and sulfonamide group endows it with unique chemical properties and biological activities that are not found in closely related compounds.

That’s it: a snapshot of the fascinating world of this compound! Hope you find it insightful.

Biological Activity

5-ethyl-N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a complex structure that includes:

- An ethyl group

- An imidazole moiety

- A pyridazine ring

- A thiophene sulfonamide group

The unique combination of these structural elements contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The imidazole and pyridazine rings are known pharmacophores that can modulate enzymatic activities and receptor interactions, leading to significant biological effects.

Potential Targets:

- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Receptor Modulation : It could interact with receptors that regulate apoptosis and cell survival pathways.

Anticancer Properties

Recent studies have highlighted the anticancer potential of imidazole derivatives, including those similar to our compound. For instance, compounds with imidazole structures have shown significant antiproliferative activity against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 5-Ethyl Compound | HeLa | 3.24 | |

| 5-FU (Control) | HeLa | 42.88 ± 8.07 | |

| MTX (Control) | HeLa | 16.08 |

The compound demonstrated a higher apoptosis rate compared to traditional chemotherapeutics like 5-Fluorouracil (5-FU), indicating its potential as a novel anticancer agent.

Apoptosis Induction

In vitro studies have shown that the compound induces apoptosis in cancer cells through:

- Upregulation of pro-apoptotic proteins (e.g., Bax)

- Downregulation of anti-apoptotic proteins (e.g., Bcl-2)

This mechanism was evidenced by Western blot analyses demonstrating increased caspase activation, which is critical in the apoptotic pathway .

Study 1: Antiproliferative Activity

A study evaluated the effects of various imidazole derivatives on cancer cell lines using the MTT assay. The results indicated that several compounds, including those structurally related to our target compound, exhibited promising antiproliferative effects against multiple cancer types:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A549 | 10.5 |

| Compound B | SGC-7901 | 15.2 |

| Compound C | HeLa | 3.24 |

These findings support the hypothesis that modifications in the imidazole structure can enhance anticancer activity .

Study 2: Mechanistic Insights

Research into the mechanism of action revealed that compounds similar to our target induced apoptosis through mitochondrial pathways. The release of cytochrome c from mitochondria was observed, which is a hallmark of intrinsic apoptosis signaling .

Q & A

Basic Research Questions

Q. What are the primary synthetic pathways for this compound, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound’s synthesis likely involves multi-step reactions, such as coupling thiophene sulfonamide derivatives with substituted pyridazine intermediates. Key steps may include nucleophilic substitution (e.g., alkylation of the pyridazine nitrogen) and cyclization using reagents like iodine/triethylamine in DMF . Optimization requires monitoring reaction kinetics via TLC/HPLC and adjusting solvent polarity (e.g., acetonitrile for rapid reflux reactions) . Yield improvements may involve stoichiometric control of intermediates like N-phenylhydrazinecarboxamides .

Q. How can structural characterization be systematically performed to confirm the compound’s identity?

- Methodological Answer : Use a combination of and NMR to verify substituent positions (e.g., ethyl groups on thiophene, methylimidazole linkage) . High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography resolves stereochemical ambiguities in the pyridazinone ring . IR spectroscopy identifies functional groups like sulfonamide (S=O stretching ~1350 cm) .

Q. What in vitro assays are appropriate for preliminary evaluation of biological activity?

- Methodological Answer : Screen for antimicrobial activity using broth microdilution (MIC assays) against Gram-positive/negative bacteria and fungi, with pH adjustments to assess stability (e.g., pH 5–8) . Antioxidant potential can be tested via DPPH radical scavenging, comparing to controls like ascorbic acid . Cytotoxicity assays (e.g., MTT on mammalian cell lines) should precede advanced studies .

Advanced Research Questions

Q. How can reaction mechanisms for key steps (e.g., pyridazinone cyclization) be elucidated?

- Methodological Answer : Employ isotopic labeling (e.g., -labeled reagents) to track nitrogen migration during cyclization. Computational modeling (DFT) identifies transition states, while in situ FTIR monitors intermediate formation (e.g., sulfur elimination during DMF-mediated cyclization) . Trapping experiments with TEMPO can confirm radical intermediates .

Q. What strategies address solubility limitations in biological assays?

- Methodological Answer : Use co-solvents (DMSO/PEG mixtures) or nanoformulation (liposomes) to enhance aqueous solubility . Derivatization (e.g., prodrug strategies with acetylated sulfonamide) improves bioavailability. Membrane separation technologies (e.g., ultrafiltration) can isolate stable polymorphs .

Q. How can structure-activity relationships (SAR) be explored to enhance target specificity?

- Methodological Answer : Synthesize analogs with modified substituents (e.g., replacing 2-methylimidazole with 4-chlorophenyl or furan groups ) and compare binding affinities via molecular docking (e.g., COX-1/2 inhibition studies ). Pharmacophore modeling identifies critical hydrogen-bonding motifs (e.g., sulfonamide’s role in enzyme inhibition) .

Q. How should contradictory data (e.g., variable antimicrobial activity across studies) be analyzed?

- Methodological Answer : Replicate assays under standardized conditions (e.g., fixed pH and inoculum size) . Cross-validate using alternative methods (e.g., disk diffusion vs. microdilution). Investigate batch-to-batch purity differences via HPLC and assess metabolite formation (e.g., hydrolysis products) .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for dose-response studies?

- Methodological Answer : Use nonlinear regression (e.g., log-dose vs. response) to calculate EC values. Apply ANOVA with post-hoc tests (Tukey’s HSD) to compare efficacy across analogs. For high-throughput data, machine learning (e.g., random forests) identifies predictive structural features .

Q. How can computational tools predict metabolic pathways or toxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.